molecular formula C16H20BrN5O B3001700 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine CAS No. 2379949-14-9

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine

Cat. No. B3001700
CAS RN: 2379949-14-9
M. Wt: 378.274
InChI Key: QRZIOCVWXFBLKR-UHFFFAOYSA-N
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Description

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPIP and is a pyrimidine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BPIP is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. BPIP has been shown to act as an agonist for the dopamine D4 receptor and the sigma-1 receptor, which are both involved in the regulation of mood and behavior. It has also been shown to inhibit the reuptake of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain and the regulation of mood and behavior. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPIP in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of BPIP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving BPIP. One area of interest is the development of BPIP-based compounds for the treatment of various neurological disorders, such as schizophrenia and depression. Another area of interest is the study of the mechanism of action of BPIP and its effects on various biochemical and physiological processes in the brain. Additionally, the synthesis of new BPIP analogues with improved properties and higher affinity for certain receptors is an area of ongoing research.

Synthesis Methods

The synthesis of BPIP involves the reaction of 5-bromopyrimidine-2-carbaldehyde with 1-(piperidin-4-yl)methanamine and 2,6-dimethylpyrimidine-4-carboxylic acid. The reaction takes place in the presence of a base and a solvent, such as methanol or acetonitrile. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

BPIP has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, such as the dopamine D4 receptor and the sigma-1 receptor. This has led to the development of BPIP-based compounds that can be used to treat various neurological disorders, such as schizophrenia and depression.

properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O/c1-11-6-15(21-12(2)20-11)22-5-3-4-13(9-22)10-23-16-18-7-14(17)8-19-16/h6-8,13H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIOCVWXFBLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine

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